![molecular formula C22H22F2N4O2 B4374195 1-{1-[(2-FLUORO-5-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374195.png)
1-{1-[(2-FLUORO-5-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-{1-[(2-FLUORO-5-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound. It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound also features fluorinated phenyl groups and a carboxamide functional group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(2-FLUORO-5-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorinated Phenyl Groups: This step may involve the use of fluorinated benzene derivatives in a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide Group: This can be done by reacting the amine group with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(2-FLUORO-5-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states of the pyrazole ring or the phenyl groups.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The fluorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits biological activity.
Industry: The compound could be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 1-{1-[(2-FLUORO-5-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide: A simpler analog with similar structural features.
N-(2-methylphenyl)-1H-pyrazole-3-carboxamide: Another analog with a methyl group instead of a fluorine atom.
Uniqueness
1-{1-[(2-FLUORO-5-METHYLANILINO)CARBONYL]PROPYL}-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both fluorinated phenyl groups and the specific arrangement of functional groups. This combination may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[1-(2-fluoro-5-methylanilino)-1-oxobutan-2-yl]-N-(2-fluoro-5-methylphenyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2/c1-4-20(22(30)26-19-12-14(3)6-8-16(19)24)28-10-9-17(27-28)21(29)25-18-11-13(2)5-7-15(18)23/h5-12,20H,4H2,1-3H3,(H,25,29)(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVMZXFYZQBZFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)C)F)N2C=CC(=N2)C(=O)NC3=C(C=CC(=C3)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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